molecular formula C16H20N2O3 B4721900 N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4721900
M. Wt: 288.34 g/mol
InChI Key: FKPMTWFMALEUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a key role in regulating neuronal activity, and its dysfunction has been implicated in several neurological disorders, including epilepsy, anxiety, and depression.

Mechanism of Action

N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide increases GABA levels in the brain, which can help to reduce neuronal activity and prevent seizures. N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In addition to increasing GABA levels in the brain, N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine. N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to increase the expression of certain proteins that are involved in regulating neuronal activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potent inhibitory effect on GABA transaminase, which can help to increase GABA levels in the brain. This can be useful in studying the role of GABA in various neurological disorders. However, one of the limitations of using N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the potential therapeutic applications of N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in various neurological disorders, such as epilepsy, anxiety, and depression. Another area of research is the development of more potent and selective inhibitors of GABA transaminase, which may have fewer side effects than N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. Additionally, there is a need for more studies on the safety and toxicity of N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, particularly in human subjects.

Scientific Research Applications

N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce neuronal activity and prevent seizures. N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anxiolytic and antidepressant effects, which may be useful in the treatment of anxiety and depression.

properties

IUPAC Name

N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-21-14-7-5-13(6-8-14)18-10-11(9-15(18)19)16(20)17-12-3-4-12/h5-8,11-12H,2-4,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPMTWFMALEUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
N-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.